![molecular formula C8H5NO2S B13947187 Benzo[b]thiophene-2,3-dione, 2-oxime CAS No. 53599-13-6](/img/structure/B13947187.png)
Benzo[b]thiophene-2,3-dione, 2-oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science . This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by oxidation and cyclization steps . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives, including 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one, often employs large-scale synthetic routes that are optimized for yield and efficiency. These methods may involve continuous flow reactors and advanced catalytic systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
科学的研究の応用
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tumor necrosis factor-α converting enzyme (TACE), which plays a role in inflammatory processes .
類似化合物との比較
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring with sulfur.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Uniqueness
2,3-Dihydro-2-hydroxyiminobenzo[b]thiophen-3-one stands out due to its unique combination of a thiophene ring with a hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields .
特性
CAS番号 |
53599-13-6 |
|---|---|
分子式 |
C8H5NO2S |
分子量 |
179.20 g/mol |
IUPAC名 |
2-nitroso-1-benzothiophen-3-ol |
InChI |
InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(7)9-11/h1-4,10H |
InChIキー |
NVLLZXTXXAEDLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(S2)N=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


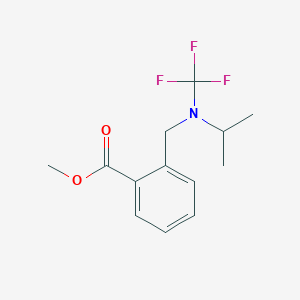

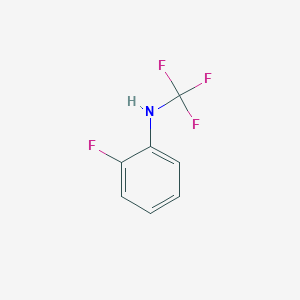
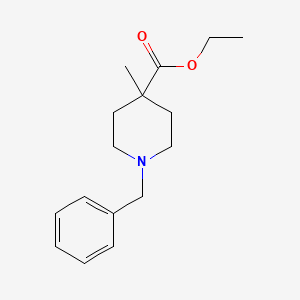
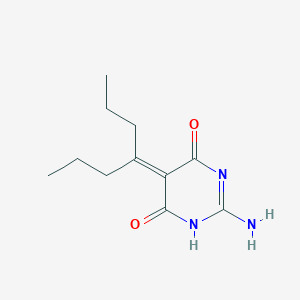
![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
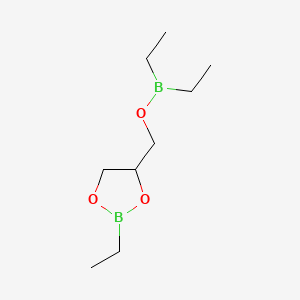

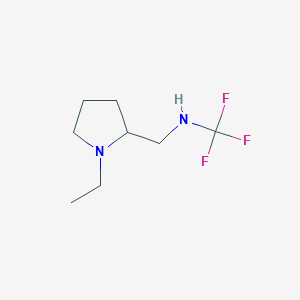
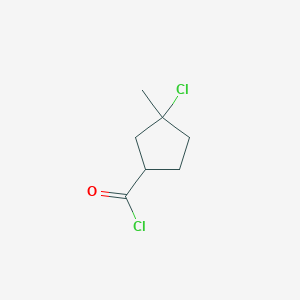
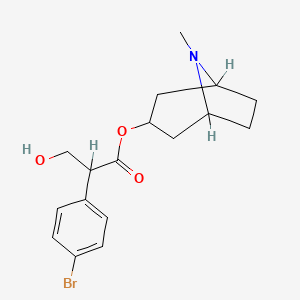

![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)

